![molecular formula C17H15N3OS B8533767 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one](/img/structure/B8533767.png)
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one
Vue d'ensemble
Description
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one is a heterocyclic compound that combines the structural features of benzo[b]thiophene, pyridine, and tetrahydropyrimidinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of these heterocyclic rings imparts distinct chemical and biological properties, making it a valuable target for synthetic and pharmacological studies.
Méthodes De Préparation
The synthesis of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of Benzo[b]thiophene Core: This can be achieved through a Pd-catalyzed cyclization reaction.
Pyridine Ring Introduction: The pyridine ring can be introduced via a coupling reaction with a suitable pyridine derivative.
Tetrahydropyrimidinone Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the tetrahydropyrimidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Analyse Des Réactions Chimiques
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, introducing various functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction outcomes.
Applications De Recherche Scientifique
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
1-Benzo[b]thiophen-5-yl-3-pyridin-3-yltetrahydropyrimidin-2-one can be compared with other similar compounds, such as:
Benzo[b]thiophene Derivatives: These compounds share the benzo[b]thiophene core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring exhibit different reactivity and biological activities depending on the substituents attached to the ring.
Tetrahydropyrimidinone Derivatives: These compounds have the tetrahydropyrimidinone ring but differ in the other attached rings or groups, influencing their overall properties.
Propriétés
Formule moléculaire |
C17H15N3OS |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-(1-benzothiophen-5-yl)-3-pyridin-3-yl-1,3-diazinan-2-one |
InChI |
InChI=1S/C17H15N3OS/c21-17-19(14-4-5-16-13(11-14)6-10-22-16)8-2-9-20(17)15-3-1-7-18-12-15/h1,3-7,10-12H,2,8-9H2 |
Clé InChI |
KOMPRMUTJWNJGU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)N(C1)C2=CN=CC=C2)C3=CC4=C(C=C3)SC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(Benzyloxy)ethoxy]benzene-1,2-diamine](/img/structure/B8533686.png)
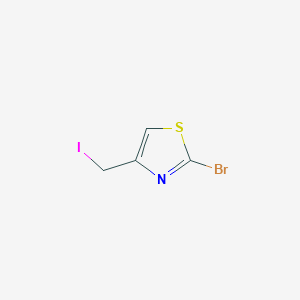
![1-bromo-3-methoxy-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-6-ol](/img/structure/B8533690.png)
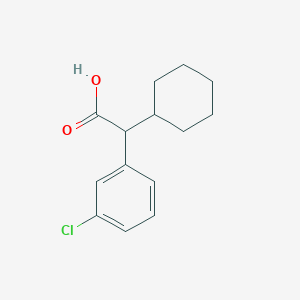
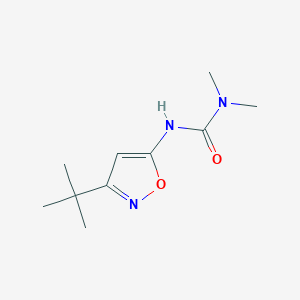
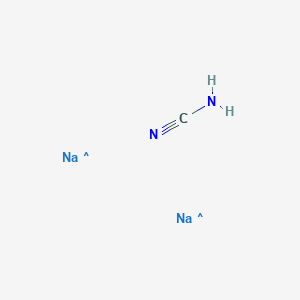
![{2-[(Methanesulfonyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B8533737.png)
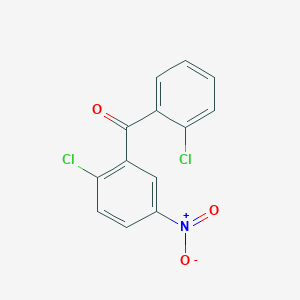
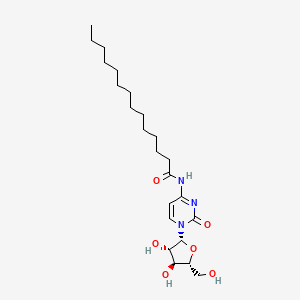
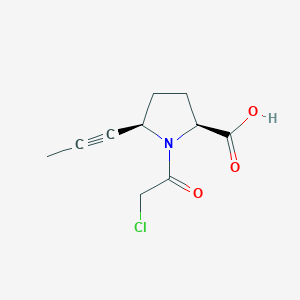
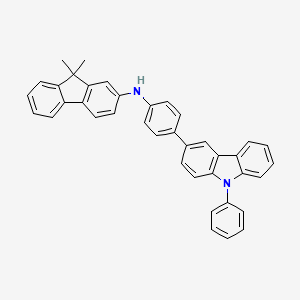
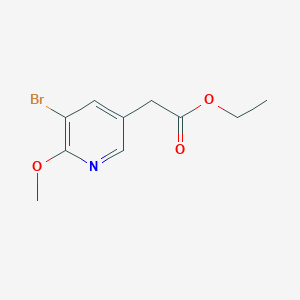
![ethyl 3-[4-(5-amino-3-tert-butylpyrazol-1-yl)phenyl]propanoate](/img/structure/B8533781.png)

